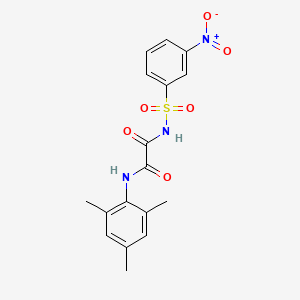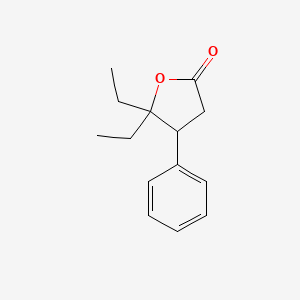
2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- is a heterocyclic organic compound with a furanone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- typically involves the cyclocondensation reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with hydroxylamine . The reaction is carried out in the presence of sodium acetate at 80°C for 3 hours, resulting in high yields of the desired product .
Industrial Production Methods
the use of green and natural catalysts, such as saccharose, for the one-pot synthesis of related compounds suggests potential environmentally friendly approaches .
化学反応の分析
Types of Reactions
2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxides, while reduction can yield dihydro derivatives .
科学的研究の応用
2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyran: Another heterocyclic compound with a similar structure but different chemical properties.
3,6-Dihydro-2H-pyran: Similar to 3,4-dihydro-2H-pyran but with different hydrogenation positions.
Uniqueness
2(3H)-Furanone, 5,5-diethyldihydro-4-phenyl- is unique due to its specific substitution pattern and the presence of both diethyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
188646-70-0 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
5,5-diethyl-4-phenyloxolan-2-one |
InChI |
InChI=1S/C14H18O2/c1-3-14(4-2)12(10-13(15)16-14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChIキー |
LIMVIMKOVVLRDR-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(CC(=O)O1)C2=CC=CC=C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


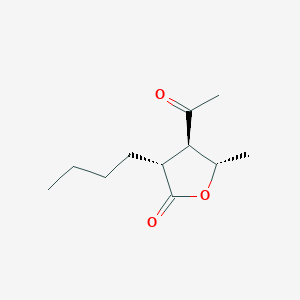
![N-[3-(4-Chlorophenyl)acryloyl]benzamide](/img/structure/B12563442.png)
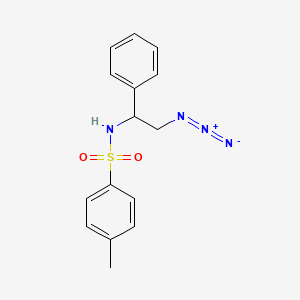
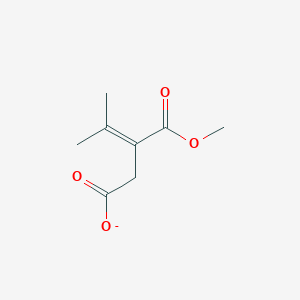
![5-Methyl-2-phenylfuro[3,2-b]pyridine](/img/structure/B12563464.png)
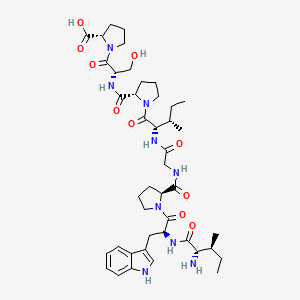
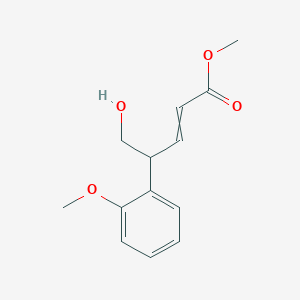
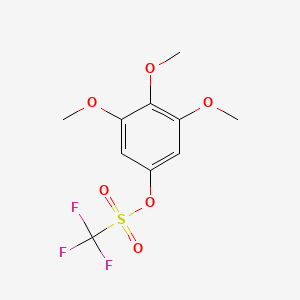
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)
![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)
